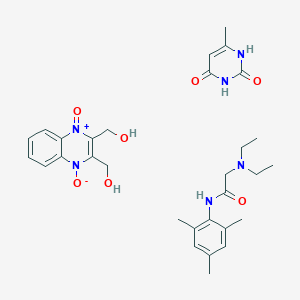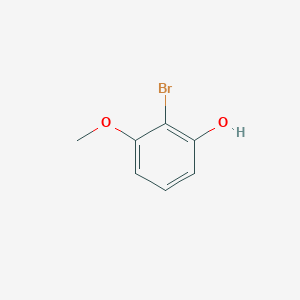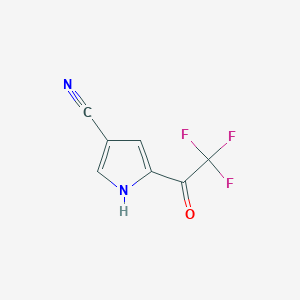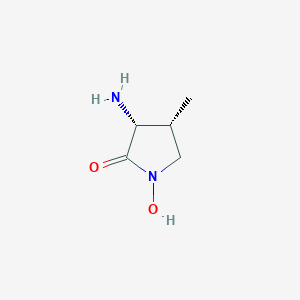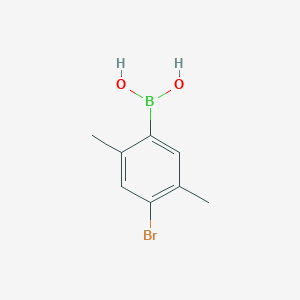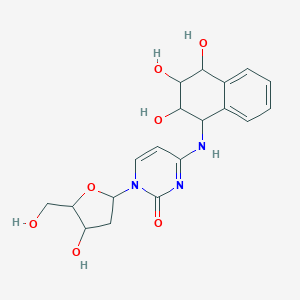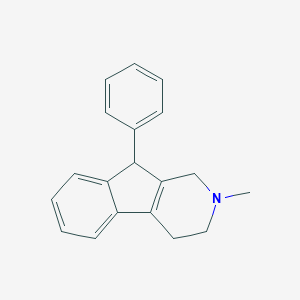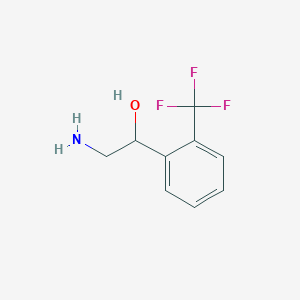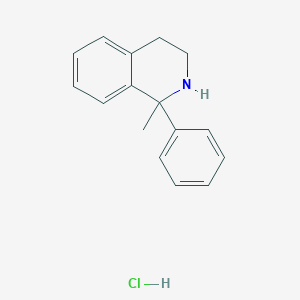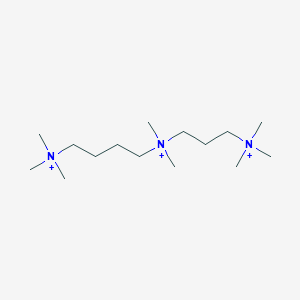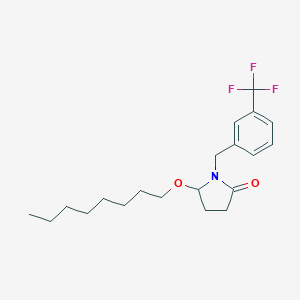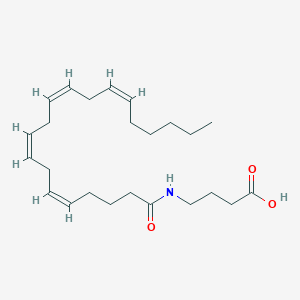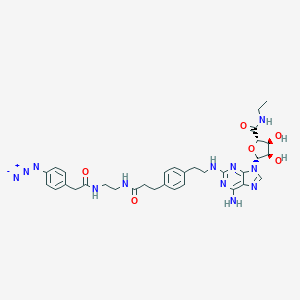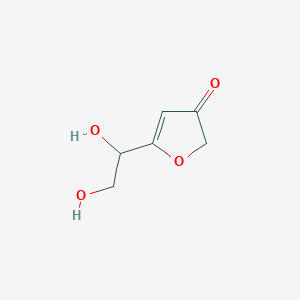
5-(1,2-Dihydroxyethyl)-3(2H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-Dihydroxyethyl)-3(2H)-furanone, commonly known as furanone, is a natural organic compound that is widely used in the food industry due to its unique flavor and aroma. Furanone is a cyclic lactone that is found in various fruits and vegetables, including strawberries, tomatoes, and carrots. In recent years, furanone has gained significant attention in the scientific community due to its potential health benefits and applications in various fields.
Wirkmechanismus
Furanone is believed to exert its biological effects through various mechanisms, including inhibition of quorum sensing and modulation of gene expression. Quorum sensing is a process by which bacteria communicate with each other to coordinate their behavior, and furanone has been shown to disrupt this process, leading to decreased virulence and biofilm formation. Furanone has also been shown to modulate gene expression in various organisms, leading to changes in cellular processes and functions.
Biochemische Und Physiologische Effekte
Furanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal studies, furanone has been shown to have anti-inflammatory, anti-cancer, and cardioprotective effects. Furanone has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Furanone has several advantages and limitations for lab experiments. One of the main advantages is its natural origin, making it a safe and environmentally friendly alternative to synthetic compounds. Furanone is also relatively easy to synthesize and has a unique flavor and aroma, making it a useful tool in food science research. However, furanone has some limitations, including its low solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for furanone research, including its potential use as a natural antimicrobial agent in food preservation and its applications in the pharmaceutical industry. Furanone has also shown promising results in the treatment of various diseases, including cancer and diabetes, and further research is needed to explore its therapeutic potential. Additionally, the mechanisms of action of furanone need to be further elucidated to fully understand its biological effects.
Synthesemethoden
Furanone can be synthesized through various methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. One of the most common methods for furanone synthesis is the acid-catalyzed reaction of dihydroxyacetone with acetic anhydride. Microbial fermentation of certain bacteria and fungi can also produce furanone, and enzymatic synthesis using enzymes such as lipases and esterases has shown promising results.
Wissenschaftliche Forschungsanwendungen
Furanone has been extensively studied for its potential health benefits and applications in various fields. In the food industry, furanone is used as a natural flavoring agent in various products, including baked goods, beverages, and dairy products. Furanone has also been studied for its antimicrobial and antioxidant properties, making it a potential candidate for use in food preservation.
Eigenschaften
CAS-Nummer |
138370-64-6 |
|---|---|
Produktname |
5-(1,2-Dihydroxyethyl)-3(2H)-furanone |
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
5-(1,2-dihydroxyethyl)furan-3-one |
InChI |
InChI=1S/C6H8O4/c7-2-5(9)6-1-4(8)3-10-6/h1,5,7,9H,2-3H2 |
InChI-Schlüssel |
ZKKWNLUNMKLFKO-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=C(O1)C(CO)O |
Kanonische SMILES |
C1C(=O)C=C(O1)C(CO)O |
Synonyme |
5-(1,2-dihydroxyethyl)-3(2H)-furanone 5-diOHEt-3-furanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



